molecular formula C3H7NOS B3331259 Dl-alpha-aminothiopropionic acid CAS No. 79962-02-0

Dl-alpha-aminothiopropionic acid

Cat. No.: B3331259
CAS No.: 79962-02-0
M. Wt: 105.16 g/mol
InChI Key: YXXURDJTDAAEPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dl-alpha-aminothiopropionic acid can be synthesized using various methods. One common method involves the reaction of L-cysteine with acrylonitrile in the presence of an acid catalyst. Another method involves the reaction of L-cysteine with acrylamide in the presence of alkaline catalysts. These reactions typically require controlled temperatures and specific pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process includes steps such as purification, crystallization, and drying to obtain the final product in a pure form. Analytical techniques like infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are used to characterize the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

Dl-alpha-aminothiopropionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the thiol group makes it particularly reactive in oxidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.

    Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the alpha-carbon, where reagents like alkyl halides are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group results in the formation of sulfonic acids, while reduction can yield alcohols.

Scientific Research Applications

Dl-alpha-aminothiopropionic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of various chemical compounds, including peptides and antibiotics.

    Biology: The compound exhibits antioxidant, neuroprotective, and anti-inflammatory activities. It has been shown to inhibit the growth of cancer cells and alleviate pain in animal models.

    Medicine: Due to its biological activities, this compound is studied for potential therapeutic applications, including cancer treatment and pain management.

    Industry: It is used in the synthesis of various industrial chemicals and as a standard in analytical chemistry.

Mechanism of Action

The mechanism by which Dl-alpha-aminothiopropionic acid exerts its effects is primarily attributed to its ability to scavenge free radicals and regulate gene expression related to oxidative stress, apoptosis, and inflammation. The compound interacts with molecular targets such as enzymes and receptors involved in these pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    L-cysteine: Similar in structure but lacks the thiol group attached to the alpha-carbon.

    Dl-alpha-aminobutyric acid: Another amino acid derivative with a different side chain structure.

    Methionine: Contains a sulfur atom but differs in its overall structure and properties.

Uniqueness

Dl-alpha-aminothiopropionic acid is unique due to its free thiol group attached to the alpha-carbon, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry

Properties

IUPAC Name

2-aminopropanethioic S-acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NOS/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXURDJTDAAEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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